4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide
Overview
Description
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide is a heterocyclic compound that contains a furan ring, an oxadiazole ring, and a pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base such as potassium hydroxide.
Formation of the Butanamide Moiety: The butanamide moiety can be introduced by reacting the oxadiazole intermediate with 3-pyridinecarboxylic acid and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amine derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for halogenation are commonly employed.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amine derivatives of the oxadiazole ring.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)butanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl [1,3,4]oxadiazole-2-thiol: Known for its antimicrobial and antifungal properties.
1,3,4-Oxadiazole Derivatives of Pyridines: Exhibits antimicrobial and anticancer activities.
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-13(17-11-4-2-8-16-10-11)6-1-7-14-18-15(19-22-14)12-5-3-9-21-12/h2-5,8-10H,1,6-7H2,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZCNNQFPBDFPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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